molecular formula C27H24F3NO4 B7745916 8-{[benzyl(ethyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one

8-{[benzyl(ethyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B7745916
M. Wt: 483.5 g/mol
InChI Key: HVSORPOVHSOBFS-UHFFFAOYSA-N
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Description

8-{[benzyl(ethyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes a benzyl(ethyl)amino group, a hydroxy group, a methoxyphenyl group, and a trifluoromethyl group

Properties

IUPAC Name

8-[[benzyl(ethyl)amino]methyl]-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F3NO4/c1-3-31(15-17-9-5-4-6-10-17)16-20-21(32)14-13-19-24(33)23(18-11-7-8-12-22(18)34-2)26(27(28,29)30)35-25(19)20/h4-14,32H,3,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSORPOVHSOBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4OC)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[benzyl(ethyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, including the formation of the chromen-4-one core and the introduction of the various functional groups. One common synthetic route involves the following steps:

    Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group at position 7 can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

    Attachment of the Benzyl(ethyl)amino Group: This step involves the reaction of the chromen-4-one core with benzyl(ethyl)amine under suitable conditions, such as in the presence of a base.

    Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions using methoxybenzene derivatives.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or other trifluoromethylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-{[benzyl(ethyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromen-4-one core can be reduced to form chroman derivatives.

    Substitution: The benzyl(ethyl)amino group can participate in nucleophilic substitution reactions.

    Electrophilic Aromatic Substitution: The methoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl halides in the presence of a base.

    Electrophilic Aromatic Substitution: Reagents such as nitrating agents, sulfonating agents, or halogenating agents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of chroman derivatives.

    Substitution: Formation of substituted benzyl(ethyl)amino derivatives.

    Electrophilic Aromatic Substitution: Formation of substituted methoxyphenyl derivatives.

Scientific Research Applications

8-{[benzyl(ethyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-{[benzyl(ethyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in various biochemical pathways.

    Interaction with Receptors: Binding to cellular receptors and modulating their activity.

    Modulation of Signaling Pathways: Affecting intracellular signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds with a similar chromen-4-one core structure.

    Flavonoids: Natural compounds with similar structural features and biological activities.

    Benzylamine Derivatives: Compounds with a benzylamine group that exhibit similar chemical reactivity.

Uniqueness

8-{[benzyl(ethyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the trifluoromethyl group, in particular, enhances its stability and biological activity compared to similar compounds.

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